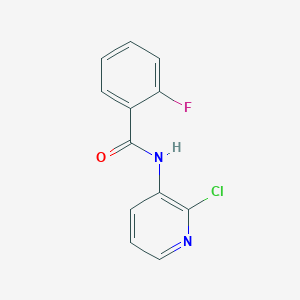
3-(2-Fluorobenzoylamino)-2-chloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorobenzoylamino)-2-chloropyridine, also known as FBCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FBCP belongs to the class of heterocyclic compounds and is a derivative of pyridine.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluorobenzoylamino)-2-chloropyridine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-Fluorobenzoylamino)-2-chloropyridine has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The exact mechanism of action of 3-(2-Fluorobenzoylamino)-2-chloropyridine is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, which is a process of programmed cell death. 3-(2-Fluorobenzoylamino)-2-chloropyridine has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. Moreover, 3-(2-Fluorobenzoylamino)-2-chloropyridine has been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication.
Biochemical and Physiological Effects:
3-(2-Fluorobenzoylamino)-2-chloropyridine has been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for the development of anticancer drugs. However, further studies are required to determine its long-term effects on human health. 3-(2-Fluorobenzoylamino)-2-chloropyridine has also been found to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(2-Fluorobenzoylamino)-2-chloropyridine in lab experiments is its high potency and selectivity towards cancer cells. Moreover, 3-(2-Fluorobenzoylamino)-2-chloropyridine is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one of the limitations of using 3-(2-Fluorobenzoylamino)-2-chloropyridine in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-Fluorobenzoylamino)-2-chloropyridine. One of the potential directions is to study its mechanism of action in more detail to identify its molecular targets. Moreover, further studies are required to determine its long-term effects on human health. 3-(2-Fluorobenzoylamino)-2-chloropyridine can also be modified to improve its solubility and pharmacokinetic properties, which can enhance its therapeutic potential. Additionally, 3-(2-Fluorobenzoylamino)-2-chloropyridine can be used as a lead compound for the development of novel anticancer and anti-inflammatory drugs.
Eigenschaften
CAS-Nummer |
126921-76-4 |
|---|---|
Produktname |
3-(2-Fluorobenzoylamino)-2-chloropyridine |
Molekularformel |
C12H8ClFN2O |
Molekulargewicht |
250.65 g/mol |
IUPAC-Name |
N-(2-chloropyridin-3-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C12H8ClFN2O/c13-11-10(6-3-7-15-11)16-12(17)8-4-1-2-5-9(8)14/h1-7H,(H,16,17) |
InChI-Schlüssel |
GISCBMCKWGYCGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)F |
Synonyme |
3-(2-fluorobenzoylamino)-2-chloropyridine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)




![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)





